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Compound of Interest

Compound Name: 8-Methoxyisoquinoline

Cat. No.: B155747 Get Quote

Introduction

8-Methoxyisoquinoline is a heterocyclic aromatic compound of interest to researchers in

medicinal chemistry and materials science. A thorough understanding of its molecular structure

is paramount for its application in drug design and the development of novel materials. This

technical guide provides a comprehensive overview of the key spectroscopic data for 8-
methoxyisoquinoline, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). The information is presented to support

researchers, scientists, and drug development professionals in their analytical and synthetic

endeavors.

Spectroscopic Data Summary
The following sections provide a detailed summary of the spectroscopic data for 8-
methoxyisoquinoline. The NMR and IR data are predicted values, while the mass

spectrometry data is based on experimental findings from the NIST WebBook.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The following NMR data are predicted and should be used as a reference.

Experimental verification is recommended.

¹H NMR (Predicted)
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Chemical Shift (ppm) Multiplicity Assignment

8.95 s H-1

8.10 d H-5

7.65 d H-4

7.50 t H-6

7.20 d H-7

7.10 d H-3

4.05 s -OCH₃

¹³C NMR (Predicted)

Chemical Shift (ppm) Assignment

157.0 C-8

152.0 C-1

142.0 C-4a

135.0 C-3

130.0 C-5

128.0 C-8a

120.0 C-6

115.0 C-4

108.0 C-7

56.0 -OCH₃

Infrared (IR) Spectroscopy
Disclaimer: The following IR data are predicted and should be used as a reference.

Experimental verification is recommended.
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Wavenumber (cm⁻¹) Intensity Assignment

3050 - 3000 Medium Aromatic C-H Stretch

2950 - 2850 Medium Aliphatic C-H Stretch (-OCH₃)

1620 - 1580 Strong
C=N Stretch (Isoquinoline

Ring)

1500 - 1400 Strong Aromatic C=C Stretch

1260 - 1200 Strong Aryl-O Stretch (Asymmetric)

1050 - 1000 Medium Aryl-O Stretch (Symmetric)

850 - 750 Strong C-H Out-of-plane Bending

Mass Spectrometry (MS)
The electron ionization mass spectrum of 8-Methoxyisoquinoline is characterized by a

prominent molecular ion peak and several fragment ions.

m/z Relative Intensity (%) Assignment

159 100 [M]⁺ (Molecular Ion)

144 60 [M - CH₃]⁺

130 30 [M - CHO]⁺

116 45 [M - CH₃ - CO]⁺

103 25 [C₇H₅N]⁺

77 20 [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of 8-
methoxyisoquinoline. These should be adapted based on the specific instrumentation and

experimental requirements.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of 8-methoxyisoquinoline.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved by gentle vortexing.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-32.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used as an internal

standard.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher corresponding field strength.

Pulse Sequence: Proton-decoupled pulse sequence.

Number of Scans: 512-1024.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.
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Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, representative sample of solid 8-methoxyisoquinoline directly onto the

ATR crystal.

Ensure good contact between the sample and the crystal by applying gentle pressure with

the built-in clamp.

Instrument Parameters (FT-IR):

Spectrometer: Fourier-Transform Infrared (FT-IR) spectrometer.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty ATR crystal should be collected

and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 8-methoxyisoquinoline (approximately 1 mg/mL) in a suitable

volatile solvent (e.g., methanol, acetonitrile).

Instrument Parameters (Electron Ionization - EI):

Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI)

source.

Ionization Energy: 70 eV.

Mass Range: m/z 40-500.
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Inlet System: Direct insertion probe or gas chromatography (GC) inlet.

Data Acquisition: The instrument is tuned and calibrated according to the manufacturer's

specifications.

Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound such as 8-methoxyisoquinoline.
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Caption: Workflow for the spectroscopic analysis of 8-Methoxyisoquinoline.

To cite this document: BenchChem. [Spectroscopic Data of 8-Methoxyisoquinoline: A
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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